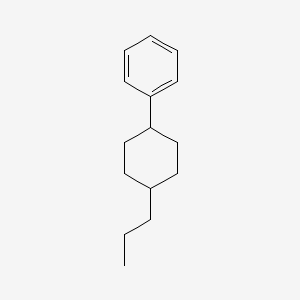

(4-Propylcyclohexyl)benzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-propylcyclohexyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22/c1-2-6-13-9-11-15(12-10-13)14-7-4-3-5-8-14/h3-5,7-8,13,15H,2,6,9-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWGUTKLGUISGAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401300263 | |

| Record name | (trans-4-Propylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401300263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61203-94-9 | |

| Record name | (trans-4-Propylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401300263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-trans-Propylcyclohexylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.638 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Propylcyclohexyl Benzene and Its Derivatives

Catalytic Hydrogenation Routes

A prevalent method for synthesizing (4-propylcyclohexyl)benzene (B174452) is the catalytic hydrogenation of a 4-propylbiphenyl (B80277) precursor. This process selectively reduces one of the aromatic rings of the biphenyl (B1667301) system to a cyclohexane (B81311) ring while preserving the other benzene (B151609) ring.

Hydrogenation of Biphenyl Substrates

The selective hydrogenation of biphenyl and its derivatives to produce cyclohexylbenzene (B7769038) and related compounds is a well-established industrial process. mdpi.com This transformation is crucial as it converts potentially harmful aromatic compounds into valuable products. mdpi.com The reaction typically employs transition metal catalysts to facilitate the addition of hydrogen across one of the aromatic rings.

The hydrogenation of biphenyl substrates proceeds through a stepwise reduction mechanism. This process is initiated by the adsorption of hydrogen onto the surface of the catalyst. Subsequently, the π-bonds of the biphenyl substrate are activated, leading to a sequential transfer of electrons to saturate one of the aromatic rings into a cyclohexane ring. Theoretical studies, such as those employing density functional theory (DFT), have been instrumental in elucidating the intricate mechanisms of hydrogenation reactions, including those catalyzed by metal-organic frameworks and other complex systems. mdpi.com These computational approaches help in understanding the relationship between the catalyst's structure and its activity and selectivity. mdpi.com

The reaction pathway involves the formation of partially hydrogenated intermediates. For instance, in the hydrogenation of biphenyl, cyclohexylbenzene is the primary product of the initial hydrogenation step. d-nb.info Further hydrogenation can lead to the formation of bicyclohexyl, the fully saturated product. researchgate.net The selectivity towards the desired mono-hydrogenated product, this compound, is a critical aspect of this synthetic route.

The efficiency and selectivity of the catalytic hydrogenation of biphenyl substrates are highly dependent on the reaction conditions, including temperature and pressure. Optimization of these parameters is crucial to maximize the yield of the desired product while minimizing side reactions, such as the complete hydrogenation to bicyclohexyl.

Higher temperatures generally accelerate the rate of reduction but also increase the risk of over-hydrogenation. For example, studies on biphenyl hydrogenation have shown that increasing the temperature from 320°C to 380°C significantly increases the conversion rate. d-nb.inforesearchgate.net Similarly, elevated hydrogen pressure enhances the reaction rate. Research on the selective hydrogenation of biphenyl to cyclohexylbenzene using Ni/SiO2 catalysts demonstrated that a pressure of 3 MPa was effective. mdpi.com The choice of catalyst also plays a pivotal role. For instance, palladium on carbon (Pd/C) and ruthenium dioxide (RuO₂) are commonly employed catalysts for this transformation.

Interactive Data Table: Optimization of Biphenyl Hydrogenation

| Parameter | Value Range | Impact on Yield |

|---|---|---|

| Temperature | 120–150°C | Higher temperatures accelerate reduction but risk over-hydrogenation. |

| H₂ Pressure | 5–10 atm | Elevated pressure improves the reaction rate. |

Mechanistic Investigations of Stepwise Reduction

Comparative Analysis with Industrial Hydrogenation Processes

Laboratory-scale synthesis of this compound via catalytic hydrogenation often mirrors the principles of large-scale industrial processes, though with differences in scale and optimization priorities. Industrial production of related compounds like cyclohexylbenzene from biphenyl emphasizes cost-effectiveness, catalyst longevity, and high throughput. mdpi.com

Industrial processes often utilize fixed-bed reactors and catalysts designed for stability and reusability over numerous cycles. researchgate.net For example, a patented industrial method for analogous compounds involves the hydrogenation of p-hydroxypropiophenone under high pressure (5–10 atm) to form a cyclohexanol (B46403) intermediate, followed by dehydration and a final low-pressure hydrogenation (1–2 atm H₂) step. vulcanchem.com This multi-step approach allows for greater control over the final product's purity, which is critical for applications in electronics. vulcanchem.com

In contrast, laboratory syntheses may prioritize reaction speed or the exploration of novel catalytic systems over cost. However, the fundamental challenges remain the same: achieving high selectivity for the mono-hydrogenated product and preventing over-hydrogenation. mdpi.com

Friedel-Crafts Alkylation Approaches

An alternative synthetic strategy for this compound is the Friedel-Crafts alkylation of benzene. wikipedia.org This classic electrophilic aromatic substitution reaction involves reacting benzene with a suitable alkylating agent in the presence of a Lewis acid catalyst.

Precursor Synthesis via Chlorination of 4-Propylcyclohexanol (B1272916)

A key step in the Friedel-Crafts route is the preparation of the alkylating agent, typically 4-propylcyclohexyl chloride. This precursor is synthesized from 4-propylcyclohexanol through a chlorination reaction. A common and effective method for this transformation is the use of thionyl chloride (SOCl₂). The 4-propylcyclohexanol itself can be obtained through the reduction of 4-propylcyclohexanone. acs.orgmdpi.com

The subsequent Friedel-Crafts alkylation involves the reaction of the synthesized 4-propylcyclohexyl chloride with benzene. A strong Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), is used to catalyze the reaction. vulcanchem.com The Lewis acid facilitates the formation of a carbocation intermediate from the alkyl chloride, which then acts as the electrophile and attacks the benzene ring. mt.com The reaction is typically carried out under anhydrous conditions at moderately elevated temperatures, for instance, between 40-60°C, to achieve optimal yields, which can be around 75%. vulcanchem.com

Role of Lewis Acid Catalysis in Carbocation Formation

The Friedel-Crafts alkylation is a classic and direct method for forming the C-C bond between the cyclohexyl and benzene moieties. A crucial step in this reaction is the generation of a potent electrophile, a carbocation, from an alkyl halide precursor. This is facilitated by a Lewis acid catalyst. scielo.org.mx

Lewis acids, such as aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃), are electron-deficient species that can accept a pair of electrons. nih.gov In the context of synthesizing this compound, the process begins with the reaction of an alkyl halide, like 4-propylcyclohexyl chloride, with the Lewis acid. The Lewis acid coordinates to the halogen atom of the alkyl halide. This coordination polarizes the carbon-halogen bond, making the halogen a much better leaving group.

For secondary and tertiary alkyl halides, this interaction leads to the cleavage of the carbon-halogen bond, resulting in the formation of a carbocation and a complex anion (e.g., AlCl₄⁻). prepchem.comwikipedia.org In the case of primary alkyl halides, a discrete carbocation is less likely to form due to its instability. Instead, a highly polarized complex between the alkyl halide and the Lewis acid is generated, which acts as the electrophilic species. organic-chemistry.org This complex is sufficiently "carbocation-like" to be attacked by the aromatic ring. organic-chemistry.org The choice of Lewis acid can influence the reaction's activity, with a general classification shown in the table below. wikipedia.org

Table 1: Activity of Various Lewis Acids in Friedel-Crafts Alkylation wikipedia.org

| Activity Level | Lewis Acids |

|---|---|

| Very Active | AlCl₃, AlBr₃, GaCl₃, SbF₅, MoCl₅ |

| Moderately Active | FeCl₃, SbCl₅, InCl₃, SnCl₄ |

| Mild | BCl₃, TiCl₄, FeCl₂ |

Electrophilic Attack Mechanisms on Benzene

Once the electrophilic carbocation (or the activated complex) is generated, it is attacked by the electron-rich π system of the benzene ring. americanchemicalsuppliers.com This step is the core of the electrophilic aromatic substitution mechanism.

The mechanism proceeds in two main stages:

Formation of the Arenium Ion: The π electrons of the benzene ring act as a nucleophile, attacking the positively charged carbon of the carbocation. libretexts.org This forms a new carbon-carbon bond and breaks the aromaticity of the benzene ring, resulting in a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. prepchem.com The positive charge in the arenium ion is delocalized over the other five carbon atoms of the ring. libretexts.org

Restoration of Aromaticity: In the final step, a weak base, typically the complex anion (e.g., AlCl₄⁻) generated in the first step, abstracts a proton from the carbon atom that formed the new bond with the electrophile. libretexts.org The electrons from the carbon-hydrogen bond move back into the ring, restoring its aromaticity and resulting in the formation of the substituted product, this compound. prepchem.com The Lewis acid catalyst is regenerated in this step, along with the formation of a protic acid (e.g., HCl). prepchem.com

A significant consideration in Friedel-Crafts alkylation is the possibility of carbocation rearrangements. Less stable carbocations can rearrange to more stable ones via hydride or alkyl shifts. However, in the synthesis of this compound from 4-propylcyclohexyl chloride, the secondary carbocation formed is already relatively stable, and rearrangement is not a major competing pathway.

Protocol Optimization: Solvent Effects and Stoichiometry

Optimizing the reaction protocol for the synthesis of this compound is critical for maximizing yield and purity while minimizing side reactions like polyalkylation. Key parameters to consider are the choice of solvent and the stoichiometry of the reactants and catalyst. rsc.org

Solvent Effects: The choice of solvent can significantly impact the reaction rate and selectivity. rsc.org Ideal solvents for Friedel-Crafts alkylation are typically inert and non-polar, capable of dissolving the reactants but not coordinating strongly with the Lewis acid catalyst. rsc.org Common choices include carbon disulfide (CS₂), dichloromethane (B109758) (CH₂Cl₂), and nitrobenzene. rsc.org Some modern approaches have explored the use of greener alternatives like deep eutectic solvents or fluorinated alcohols to improve reaction efficiency and environmental footprint. google.comambeed.comsigmaaldrich.com For instance, using a deep eutectic solvent like [CholineCl][ZnCl₂]₃ can serve as both the catalyst and the solvent, allowing for easier recovery and reuse. google.com

Stoichiometry: The relative amounts of the reactants and catalyst are crucial.

Polyalkylation: The alkyl group being added to the benzene ring is an activating group, meaning the product, this compound, is more reactive than the starting benzene. This can lead to the addition of more than one alkyl group to the ring (polyalkylation). americanchemicalsuppliers.com To minimize this side reaction, a large excess of the aromatic compound (benzene) is typically used. wikipedia.org

Catalyst Concentration: The Lewis acid is a true catalyst and is regenerated, but it is often used in stoichiometric or even excess amounts in traditional Friedel-Crafts reactions. This is because the Lewis acid can form complexes with the product, which can deactivate the catalyst. prepchem.com However, using a large excess of catalyst can lead to increased side reactions and waste. Optimal catalyst concentration typically ranges from 0.1 to 10 mol%, depending on the reactivity of the substrates and the chosen Lewis acid. rsc.org A common industrial protocol for similar syntheses involves using anhydrous conditions and temperatures between 50-60°C to achieve yields around 75%.

Table 2: General Optimization Parameters for Friedel-Crafts Alkylation

| Parameter | Considerations | Typical Conditions |

|---|---|---|

| Solvent | Inert, non-polar, low boiling point | Dichloromethane, Carbon Disulfide |

| Temperature | Balances reaction rate and side reactions | 0°C to 100°C (often 20-60°C) rsc.org |

| Reactant Ratio | Excess benzene to prevent polyalkylation | Benzene as solvent or in large excess |

| Catalyst Conc. | Sufficient for activation, avoid excess | 0.1 - 1.5 equivalents |

Suzuki Coupling Protocols for Analogous Structures

An alternative and highly versatile method for synthesizing biaryl compounds, including structures analogous to this compound, is the Suzuki-Miyaura cross-coupling reaction. wikipedia.org This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron species (like a boronic acid or ester) and an organohalide. wikipedia.org

The general mechanism involves a catalytic cycle with three main steps: libretexts.org

Oxidative Addition: A palladium(0) catalyst reacts with the organohalide (e.g., bromobenzene (B47551) or 4-bromocyclohexylbenzene) to form a palladium(II) species. libretexts.org

Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., 4-propylcyclohexylboronic acid) is transferred to the palladium(II) complex, displacing the halide. wikipedia.org The base is crucial for activating the organoboron compound. organic-chemistry.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst. libretexts.org

This method offers several advantages over Friedel-Crafts alkylation, including milder reaction conditions, greater functional group tolerance, and the avoidance of carbocation rearrangements and polyalkylation issues. For the synthesis of this compound, one could couple 4-propylcyclohexylboronic acid with bromobenzene or, conversely, phenylboronic acid with 1-bromo-4-propylcyclohexane. The Suzuki coupling is particularly valuable for creating more complex, functionalized biaryl systems. gre.ac.ukmdpi.comrsc.org

Table 3: Typical Components of a Suzuki Coupling Reaction

| Component | Example | Role |

|---|---|---|

| Organohalide | Bromobenzene, 4-Iodoanisole scielo.org.mx | Electrophilic partner |

| Organoboron Reagent | Phenylboronic acid, 4-Propylcyclohexylboronic acid pinacol (B44631) ester | Nucleophilic partner |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ organic-chemistry.org | Facilitates the coupling cycle |

| Base | K₂CO₃, K₃PO₄, NaOH scielo.org.mxlibretexts.org | Activates the organoboron reagent |

| Solvent | Toluene, THF, DMF scielo.org.mxnih.gov | Reaction medium |

Synthesis of Key Functionalized Derivatives

Hydroxyethoxy derivatives are important for modifying the physical properties of liquid crystals, such as their polarity and hydrogen bonding capabilities. The synthesis of 1-(2-hydroxyethoxy)-4-(trans-4-propylcyclohexyl)benzene is typically achieved through a Williamson ether synthesis.

A reported method involves the reaction of 4-(trans-4-propylcyclohexyl)phenol (B1630764) with 2-bromoethanol (B42945) in the presence of a base. prepchem.com The phenol (B47542) acts as a nucleophile after being deprotonated by the base (e.g., an alkali metal hydroxide (B78521) or carbonate), and the resulting phenoxide ion attacks the electrophilic carbon of 2-bromoethanol, displacing the bromide and forming the ether linkage.

Another approach involves reacting the starting phenol with ethylene (B1197577) carbonate in the presence of a catalyst, such as a quaternary ammonium (B1175870) salt, at elevated temperatures (150-160°C). google.com

Reaction Scheme: 4-(trans-4-propylcyclohexyl)phenol + 2-Bromoethanol --(Base, Solvent)--> 1-(2-hydroxyethoxy)-4-(trans-4-propylcyclohexyl)benzene

This functionalization introduces a terminal hydroxyl group, which can be used for further chemical modifications or to influence the material's self-assembly properties.

Ethynyl-substituted derivatives are highly valuable in materials science for creating compounds with high thermal stability and broad nematic ranges, often used in high-performance liquid crystal displays. The synthesis of 1-ethynyl-4-(trans-4-propylcyclohexyl)benzene is commonly accomplished using palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling.

The Sonogashira reaction couples a terminal alkyne (like trimethylsilylacetylene, followed by deprotection) with an aryl or vinyl halide. For this synthesis, the starting material would be an aryl halide such as 1-bromo-4-(trans-4-propylcyclohexyl)benzene.

The general protocol involves:

Coupling: The aryl halide is reacted with a protected alkyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (typically an amine like triethylamine (B128534) or diisopropylamine), in an anhydrous solvent like THF.

Deprotection: The resulting silyl-protected alkyne is then treated with a base (like potassium carbonate in methanol) or a fluoride (B91410) source to remove the protecting group, yielding the terminal alkyne.

This method provides a direct and efficient route to introduce the rigid ethynyl (B1212043) linker into the molecular structure, which is a key feature for many advanced materials.

Fluorinated Ethoxy Derivatives (e.g., 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene)

The synthesis of fluorinated ethoxy derivatives of this compound, such as 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene (B65174), is a multi-step process of significant interest in the field of liquid crystal chemistry. These compounds, characterized by a benzene ring substituted with ethoxy and fluorine groups, as well as a trans-4-propylcyclohexyl group, possess unique properties like high thermal stability and specific mesogenic phases, making them valuable components in liquid crystal displays (LCDs). The synthesis is designed to control the stereochemistry of the cyclohexyl ring and the regiochemistry of the aromatic substitution.

The synthetic pathways to these complex molecules typically involve the initial formation of the substituted benzene ring followed by the attachment of the propylcyclohexyl moiety, or vice-versa. Common strategies include nucleophilic substitution reactions and palladium-catalyzed coupling reactions to introduce the various functional groups onto the aromatic core.

One plausible synthetic route can be described in the following key stages:

Formation of the Substituted Benzene Core: The synthesis may commence with a difluorinated phenol derivative. This starting material can be etherified to introduce the ethoxy group, for instance, by using an ethyl halide under basic conditions (Williamson ether synthesis).

Introduction of the Cyclohexyl Moiety: The propylcyclohexyl group is commonly introduced via a Friedel-Crafts alkylation reaction. This involves reacting the pre-functionalized benzene ring with a suitable propylcyclohexyl halide or alcohol in the presence of a Lewis acid catalyst. Alternatively, cross-coupling reactions, such as the Suzuki or Negishi coupling, can be employed. This would involve preparing a boronic acid or an organozinc derivative of propylcyclohexane (B167486) and coupling it with a halogenated derivative of the ethoxy-difluorobenzene.

Purification and Isomer Separation: A crucial step in the synthesis is the purification of the final product. Techniques like distillation, crystallization, and chromatography are used to isolate the desired compound with high purity. For liquid crystal applications, separating the trans isomer of the propylcyclohexyl group is often necessary, which can be achieved through techniques like preparative high-performance liquid chromatography (HPLC). oup.com

The properties of the target compound, 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene, are summarized in the table below.

Table 1: Physicochemical Properties of 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene

| Property | Value |

|---|---|

| CAS Number | 174350-05-1 |

| Molecular Formula | C₁₇H₂₄F₂O |

| Molecular Weight | 282.37 g/mol nih.gov |

| Appearance | White to Almost White Powder/Crystal tcichemicals.com |

| Purity | >98.0% (GC) tcichemicals.com |

| Melting Point | 57.0 to 62.0 °C tcichemicals.com |

Exploration of Novel Synthetic Pathways (e.g., Relevance of Bergman Cyclization)

In the continuous search for more efficient and novel synthetic routes to complex aromatic compounds, the Bergman cyclization presents a compelling, albeit less conventional, pathway for the synthesis of substituted benzene cores found in molecules like this compound. numberanalytics.comorganic-chemistry.org Discovered by Robert G. Bergman in 1972, this reaction involves the thermal or photochemical cyclization of an enediyne to produce a highly reactive 1,4-benzenoid diradical (a p-benzyne). numberanalytics.comorganic-chemistry.orgjk-sci.com This diradical can then abstract hydrogen atoms from a donor molecule to form a stable aromatic ring. numberanalytics.com

The relevance of the Bergman cyclization to the synthesis of this compound derivatives lies in its potential to construct the core aromatic ring with predefined substitution patterns. The general mechanism proceeds as follows:

Enediyne Precursor Synthesis: A suitable enediyne precursor would need to be synthesized. For a derivative of this compound, this precursor would be designed to carry the propylcyclohexyl group and any other desired substituents.

Cycloaromatization: The enediyne undergoes cyclization upon heating (typically at temperatures above 200 °C for acyclic systems) or photochemical induction to form the p-benzyne diradical. organic-chemistry.orgwikipedia.org

Hydrogen Abstraction: The highly reactive diradical abstracts hydrogen atoms from a suitable donor, such as 1,4-cyclohexadiene, to yield the final, stable aromatic product. organic-chemistry.orgwikipedia.org

While initially of limited interest due to the harsh reaction conditions and restricted substrate scope, the Bergman cyclization has garnered renewed attention. organic-chemistry.orgjk-sci.com This resurgence is partly due to the discovery of natural products containing enediyne moieties with significant biological activity, which can undergo this cyclization under physiological conditions. organic-chemistry.orgjk-sci.com Research has focused on lowering the activation energy barrier for the cyclization. For instance, incorporating the enediyne into a strained cyclic system, such as a 10-membered ring, can dramatically lower the required reaction temperature to as low as 37 °C. wikipedia.org

For the synthesis of liquid crystal molecules like this compound derivatives, the Bergman cyclization offers a potential route to create the central aromatic core. While not a standard method for this class of compounds, its exploration could lead to new synthetic strategies, particularly for creating highly substituted or complex aromatic structures that might be challenging to produce via traditional electrophilic substitution or cross-coupling reactions. The development of milder cyclization conditions continues to be an active area of research, potentially making this powerful ring-forming reaction more applicable to the synthesis of advanced materials. organic-chemistry.orgroyalsocietypublishing.org

Table 2: Key Aspects of Bergman Cyclization

| Feature | Description |

|---|---|

| Reaction Type | Cycloaromatization / Rearrangement organic-chemistry.orgwikipedia.org |

| Reactant | Enediyne numberanalytics.com |

| Intermediate | 1,4-Benzenoid diradical (p-benzyne) numberanalytics.comorganic-chemistry.org |

| Product | Substituted Benzene Derivative jk-sci.com |

| Activation | Thermal (pyrolysis) or Photochemical organic-chemistry.org |

| Typical Conditions | High temperatures (>200 °C) for acyclic enediynes; can be lower for strained cyclic systems. organic-chemistry.orgwikipedia.org |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene |

| 1,4-cyclohexadiene |

| 1,4-dichlorobenzene |

| Benzyl alcohol |

| Cyclodeca-3-ene-1,5-diyne |

Reactivity and Reaction Mechanisms of 4 Propylcyclohexyl Benzene

Electrophilic Aromatic Substitution on the Benzene (B151609) Moiety

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. msu.edu The reaction generally proceeds through a two-step mechanism involving the formation of a positively charged intermediate called a benzenonium ion, followed by the removal of a proton to restore the aromaticity of the ring. msu.edumasterorganicchemistry.com

Influence of the Cyclohexylpropyl Group as an Electron Donor

The (4-propylcyclohexyl) group attached to the benzene ring acts as an electron-donating group. This is primarily due to the inductive effect of the alkyl group, which pushes electron density into the aromatic ring. youtube.com This increased electron density makes the benzene ring more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. msu.edu The activation of the benzene ring by the cyclohexylpropyl group facilitates electrophilic attack.

The electron-donating nature of the alkyl substituent stabilizes the carbocation intermediate (benzenonium ion) formed during the electrophilic attack. youtube.com This stabilization is most effective when the positive charge is located on the carbon atom directly attached to the alkyl group or on the carbons ortho and para to it. This leads to a preferential attack at the ortho and para positions. youtube.com

Regioselectivity in Nitration Reactions

Nitration is a classic example of electrophilic aromatic substitution where a nitro group (-NO2) is introduced onto the benzene ring. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO2+) as the active electrophile. msu.eduwikipedia.org

Due to the electron-donating and directing effects of the (4-propylcyclohexyl) group, nitration of (4-propylcyclohexyl)benzene (B174452) is expected to yield a mixture of ortho and para isomers. The bulky nature of the (4-propylcyclohexyl) group can, however, sterically hinder the attack at the ortho positions, potentially leading to a higher proportion of the para-substituted product. msu.edu One source indicates that the nitration of this compound at 50–60°C using a nitrating mixture results in 3-nitro-(4-propylcyclohexyl)benzene as the major product, with 2-nitro derivatives formed as minor products.

| Position of Substitution | Product | Relative Yield |

|---|---|---|

| meta (position 3) | 3-Nitro-(4-propylcyclohexyl)benzene | Major |

| ortho (position 2) | 2-Nitro-(4-propylcyclohexyl)benzene | Minor |

Reduction of the Aromatic Ring

The benzene ring of this compound can be reduced to a cyclohexane (B81311) ring under specific reaction conditions.

Catalytic Hydrogenation to Saturated Bicyclic Hydrocarbons

Catalytic hydrogenation is a common method for the reduction of aromatic rings. libretexts.org In this process, the compound is treated with hydrogen gas (H2) in the presence of a metal catalyst. libretexts.org For this compound, this reaction results in the formation of (4-propylcyclohexyl)cyclohexane, a saturated bicyclic hydrocarbon.

The reaction typically requires catalysts such as palladium on carbon (Pd/C) or Raney nickel and is carried out under pressures of 1–3 atmospheres of hydrogen gas at temperatures ranging from 80–120°C. The mechanism involves the adsorption of both hydrogen and the aromatic compound onto the surface of the catalyst, followed by the stepwise addition of hydrogen atoms to the benzene ring until it is fully saturated. libretexts.org

| Parameter | Condition |

|---|---|

| Reagent | H₂ |

| Pressure | 1–3 atm |

| Catalyst | Pd/C or Raney Ni |

| Temperature | 80–120°C |

| Product | 4-Propylcyclohexylcyclohexane |

Degradation Pathways and Transformation Mechanisms

This compound can be degraded through various pathways, particularly through oxidation by reactive oxygen species.

Oxidative Degradation by Reactive Oxygen Species (e.g., Hydroxyl Radicals)

Reactive oxygen species (ROS), such as hydroxyl radicals (•OH), are highly reactive and can initiate the degradation of organic compounds. nih.gov The degradation of aromatic compounds by hydroxyl radicals can proceed through several mechanisms, including addition to the aromatic ring or hydrogen abstraction from the alkyl side chain. ustc.edu.cnresearchgate.net

For this compound, hydroxyl radicals can attack the electron-rich benzene ring, leading to the formation of hydroxylated intermediates. researchgate.net These intermediates can then undergo further oxidation, potentially leading to ring-opening products. ustc.edu.cn Alternatively, hydroxyl radicals can abstract a hydrogen atom from the propyl or cyclohexyl groups, particularly from the benzylic position, which is the carbon atom of the propyl group directly attached to the benzene ring. khanacademy.org This abstraction forms a carbon-centered radical that can then react with oxygen to form peroxy radicals, initiating a cascade of oxidation reactions. ustc.edu.cn

Studies on similar liquid crystal monomers have shown that heterogeneous OH oxidation can lead to a variety of transformation products. ustc.edu.cn The reaction pathways are complex and can involve the formation of bicyclic peroxy radicals and subsequent ring-opening or functionalization reactions. ustc.edu.cn The specific degradation products of this compound would depend on the reaction conditions and the specific reactive oxygen species involved.

Alkyl vs. Aromatic Ring Oxidation Pathways

Biotransformation and Microbial Degradation Mechanisms

In biological systems, this compound can undergo a series of metabolic transformations, primarily aimed at increasing its water solubility to facilitate excretion. These processes are generally divided into Phase I and Phase II metabolism. drughunter.comabdn.ac.uk

Phase I metabolism typically involves the introduction or unmasking of functional groups. For this compound and its analogs, the primary Phase I pathways are dealkylation, H-abstraction, and hydroxylation. nih.gov These reactions are often mediated by cytochrome P450 (CYP) enzymes.

Dealkylation: This involves the cleavage of the propyl group from the cyclohexyl ring. nih.gov

H-Abstraction: The removal of a hydrogen atom can lead to the formation of reactive intermediates.

Hydroxylation: The addition of a hydroxyl (-OH) group is a common detoxification pathway. This can occur on the cyclohexane ring or the aromatic ring. nih.gov

A study on the fluorinated analog, 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene (B65174) (EDPrB), identified 20 different metabolites resulting from these primary pathways in various species, including humans, rats, and fish. nih.gov

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to further increase their water solubility. drughunter.comabdn.ac.uk Common Phase II reactions include:

Glucuronidation: The addition of glucuronic acid, a major pathway for many xenobiotics. drughunter.comnih.gov

Sulfonation: The addition of a sulfate (B86663) group. drughunter.comnih.gov

Acetylation: The addition of an acetyl group. drughunter.com

O-Methylation: The addition of a methyl group to a hydroxyl group. researchgate.net

Thiolation: The addition of a sulfur-containing group, which can occur through conjugation with glutathione. drughunter.comresearchgate.net

Studies on fluorinated analogs have identified metabolites formed through glucuronidation, sulfonation, O-methylation, and thiolation. researchgate.net

Microbial degradation of aromatic compounds is a crucial environmental process. nih.gov While the benzene ring is chemically stable, microorganisms have evolved pathways to cleave it. nih.gov Under aerobic conditions, this typically involves hydroxylation of the ring by oxygenases, followed by cleavage of the resulting catechol-like structures. nih.gov Under anaerobic conditions, the ring is first reduced before being hydrolytically cleaved. nih.gov

For compounds like this compound, microbial degradation would likely involve initial oxidation of the side chain or hydroxylation of the aromatic ring, followed by ring opening. researchgate.net The resulting aliphatic intermediates are then further metabolized to enter central metabolic pathways like the tricarboxylic acid (TCA) cycle. mdpi.com Studies on the photocatalytic degradation of similar fluorinated liquid crystal monomers have shown evidence of both carbon chain cleavage and aromatic ring opening. researchgate.net

Fluorinated analogs of this compound are of environmental concern due to the strength of the carbon-fluorine bond, which makes them resistant to degradation. mdpi.com However, some microbial and chemical processes can achieve reductive defluorination, where a fluorine atom is replaced by a hydrogen atom. researchgate.netmdpi.com This process is a critical first step in the degradation of many fluorinated organic pollutants. mdpi.com For example, microbial transformation of a fluorinated liquid crystal monomer was found to involve reductive defluorination among other reactions. researchgate.net

Aromatic Ring Opening and Carbon Chain Cleavage

Photocatalytic Degradation Processes

Photocatalytic degradation represents an advanced oxidation process (AOP) utilized for the breakdown of persistent organic pollutants into less harmful substances. This process is particularly relevant for compounds like this compound due to their chemical stability. The fundamental principle of photocatalysis involves the generation of highly reactive oxygen species (ROS) upon the irradiation of a semiconductor catalyst, typically with ultraviolet (UV) light. nih.govcopernicus.org

The most commonly employed photocatalyst for environmental remediation is titanium dioxide (TiO₂), particularly in its anatase crystalline form or as a mixture of anatase and rutile (e.g., Degussa P25). mdpi.comnih.gov When TiO₂ is illuminated with photons of energy equal to or greater than its band gap, an electron (e⁻) is promoted from the valence band (VB) to the conduction band (CB), leaving behind a positive hole (h⁺). nih.govmdpi.com These charge carriers migrate to the catalyst surface and initiate a series of redox reactions.

The positive holes (h⁺) can oxidize water molecules or hydroxide (B78521) ions adsorbed on the TiO₂ surface to produce highly reactive hydroxyl radicals (•OH). nih.govhydrogenlink.com Simultaneously, the conduction band electrons (e⁻) can reduce molecular oxygen to form superoxide (B77818) radical anions (•O₂⁻), which can further lead to the formation of other reactive species, including hydroxyl radicals. nih.govresearchgate.net

The hydroxyl radical is a powerful, non-selective oxidizing agent that is considered the primary species responsible for the degradation of a wide range of organic compounds. hydrogenlink.comwikipedia.org The reaction of hydroxyl radicals with organic molecules can proceed via several pathways, including hydrogen abstraction, addition to unsaturated bonds, and electron transfer. hydrogenlink.comresearchgate.net

Research Findings

Direct experimental studies on the photocatalytic degradation of this compound are not extensively documented in publicly available literature. However, significant insights can be drawn from research on structurally similar compounds, particularly fluorinated liquid crystal monomers (LCMs) that share the propylcyclohexyl benzene core structure. Studies on compounds such as 1,2-difluoro-4-[trans-4-(trans-4-propylcyclohexyl)cyclohexyl]benzene (DPrCB) and 1,2,3-trifluoro-5-[3-(3-propylcyclohexyl)cyclohexyl]benzene (TPrCB) provide a strong basis for understanding the likely degradation mechanisms. nih.govzhongkefu.com.cn

Research indicates that the degradation process for these related compounds is initiated by the attack of reactive oxygen species, primarily •OH radicals and, to a lesser extent, positive holes (h⁺), on the molecule. nih.govresearchgate.net The main reaction pathways are believed to be:

Electrophilic Attack on the Aromatic Ring : The benzene ring is an electron-rich part of the molecule, making it susceptible to attack by electrophilic species like •OH radicals. This leads to the formation of hydroxylated derivatives (phenols). nih.govresearchgate.net Subsequent attacks can lead to the opening of the aromatic ring, breaking it down into smaller aliphatic acids and eventually leading to complete mineralization into CO₂ and H₂O. nih.govresearchgate.net

Oxidation of the Alkyl Side-Chain : The propyl group and the cyclohexyl ring can also be sites for oxidation. This can involve hydrogen abstraction by •OH radicals, leading to the formation of carbon-centered radicals. nih.govufz.de These radicals can then react further with oxygen to form various oxidation products. For substituted benzenes, side-chain oxidation is a recognized competing pathway to ring addition. nih.gov

The table below summarizes findings from the photocatalytic degradation of structurally related liquid crystal monomers, providing an illustrative example of the degradation kinetics observed in similar systems.

| Compound Name | Catalyst | Key Findings | Reference |

| 1,2-difluoro-4-[trans-4-(trans-4-propylcyclohexyl)cyclohexyl]benzene (DPrCB) | TiO₂ (P25) | Degradation occurs via electrophilic attack by •OH and h⁺. Detoxification process includes carbon bond cleavage and benzene ring opening. | nih.gov |

| 1,2,3-trifluoro-5-[3-(3-propylcyclohexyl)cyclohexyl]benzene (TPrCB) | TiO₂ (P25) | Similar to DPrCB, the degradation mechanism involves attack on negative electrostatic potential regions, leading to ring opening and bond cleavage. | nih.gov |

| 4-ethoxy-2,3-difluoro-4′-(trans-4-propylcyclohexyl)biphenyl (EDPB) | UV/Peroxydisulfate | Degraded by •OH and SO₄•⁻ radicals. The presence of the biphenyl (B1667301) group and ethoxy substituent provided more sites for radical attack, increasing the degradation rate. | acs.org |

These studies collectively suggest that photocatalytic processes, particularly using TiO₂, are a viable method for degrading complex organic molecules like this compound. The process is driven by the generation of highly reactive hydroxyl radicals, which attack both the aromatic ring and the alkylcyclohexyl substituent, leading to fragmentation and eventual mineralization.

Structure Function Relationships in 4 Propylcyclohexyl Benzene and Its Analogs

Mesogenic Properties and Liquid Crystalline Behavior

The liquid crystalline properties of (4-Propylcyclohexyl)benzene (B174452) and its derivatives are intricately linked to their molecular structure. Factors such as the rigidity of the cyclohexyl group, the presence of polar atoms like fluorine, the extent of p-π conjugation, and the stereochemistry of the molecule all play crucial roles in determining the type and stability of the mesophases formed.

The strategic placement of fluorine atoms on the this compound scaffold is a powerful tool for tuning the dielectric anisotropy (Δε) of the resulting liquid crystal materials. Fluorine is the most electronegative element, and the carbon-fluorine bond is highly polar. beilstein-journals.org This strong dipole moment, when incorporated into the molecular structure, can significantly influence the material's response to an electric field. beilstein-journals.orggoogle.com

The position of the fluorine substituent dictates its effect on dielectric anisotropy. researchgate.net When the C-F bond dipole is oriented parallel to the long molecular axis, it contributes to a positive dielectric anisotropy (positive Δε), a property required for twisted nematic (TN) liquid crystal displays (LCDs). beilstein-journals.org Conversely, when the dipole is perpendicular to the long axis, it results in a negative dielectric anisotropy (negative Δε), which is essential for vertical alignment (VA) LCD technology. beilstein-journals.org For instance, 2,3-difluoroaryl motifs are a successful class of negative dielectric anisotropic liquid crystals. beilstein-journals.org The introduction of fluorine can also lead to lower viscosities compared to other polar substituents like nitrile groups, which is advantageous for device reliability. beilstein-journals.org

The impact of fluorination on dielectric anisotropy is summarized in the table below:

| Fluorine Substitution Pattern | Effect on Dielectric Anisotropy (Δε) | Application |

| Dipole parallel to long molecular axis | Positive Δε | Twisted Nematic (TN) LCDs |

| Dipole perpendicular to long molecular axis | Negative Δε | Vertical Alignment (VA) LCDs |

| Lateral fluorination | Can lead to a depression in clearing temperature | General liquid crystal design |

It is important to note that while fluorination is a key strategy for controlling dielectric properties, it can also affect other material characteristics such as melting points and solubility. rsc.orgresearchgate.net

The inclusion of conjugated linking groups, such as esters, generally leads to an increase in the clearing point. tandfonline.com In contrast, non-conjugated linkers tend to depress the mesomorphic state. tandfonline.com This is a consequence of both electronic and steric effects, as non-conjugated links can lead to different conformational profiles. tandfonline.com The dipole moment of the molecule, arising from the vector sum of individual bond dipoles, is a critical parameter. A larger dipole moment can lead to stronger dipole-dipole interactions, which can enhance the stability of the mesophase. The strategic introduction of polar groups can be used to fine-tune the dipole moment and, consequently, the liquid crystalline behavior.

The stereochemistry of the cyclohexyl ring, specifically the trans-configuration of the 1,4-disubstituted cyclohexane (B81311), plays a critical role in the molecular packing and, consequently, the clearing points of these liquid crystals. The trans configuration results in a more linear and elongated molecular shape, which is conducive to the parallel alignment required for the formation of nematic and other mesophases. nih.govvulcanchem.com This linearity allows for closer and more efficient molecular packing, leading to stronger intermolecular forces and, therefore, higher clearing points. nih.govvulcanchem.com

The rigidity and planarity afforded by the trans-cyclohexyl group are essential for achieving stable liquid crystalline phases. In contrast, the cis-isomer would introduce a significant kink in the molecular structure, disrupting the anisotropic packing and destabilizing or preventing the formation of a mesophase. The importance of the trans-configuration is such that it is a critical factor in the design and synthesis of liquid crystal materials based on the this compound framework.

The effect of the trans-cyclohexyl configuration can be summarized as follows:

| Configuration | Molecular Shape | Molecular Packing | Effect on Clearing Point |

| trans | Linear, elongated | Efficient, close packing | Increased clearing point |

| cis | Kinked, non-linear | Disrupted, less efficient | Destabilized or no mesophase |

Role of p–π Conjugated Structures and Dipole Moment

Substituent Effects on Electronic Properties and Reactivity

Substituents on the benzene (B151609) ring of this compound significantly influence its electronic properties and chemical reactivity. lumenlearning.com These effects can be broadly categorized as either activating or deactivating, and they determine the rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions. lumenlearning.com

The cyclohexylpropyl group itself is an electron-donating group, which activates the benzene ring towards EAS, making it more reactive than benzene. lumenlearning.com This activation arises from the inductive effect of the alkyl group, which pushes electron density into the ring. However, the bulky nature of the cyclohexylpropyl group can also introduce steric hindrance, which can influence the position of substitution.

Common electrophilic aromatic substitution reactions for this compound include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid typically yields 3-nitro-(4-propylcyclohexyl)benzene as the major product, with minor amounts of the 2-nitro isomer.

Halogenation: Reaction with halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst results in the formation of 3-halo-(4-propylcyclohexyl)benzene.

Sulfonation: Treatment with fuming sulfuric acid (oleum) produces 3-sulfo-(4-propylcyclohexyl)benzene.

The directing effect of the cyclohexylpropyl group is a combination of its electron-donating nature and steric bulk, favoring substitution at the meta-position.

The introduction of other substituents can further modify the electronic properties and reactivity. Electron-withdrawing groups, such as nitro (-NO₂) or cyano (-CN), deactivate the ring, making it less reactive towards EAS. lumenlearning.com Conversely, strong electron-donating groups, like hydroxyl (-OH) or amino (-NH₂), would further activate the ring. lumenlearning.comlibretexts.org The electronic nature of these substituents also plays a crucial role in the properties of the resulting liquid crystal materials, influencing factors like dipole moment and dielectric anisotropy.

Steric Effects and Molecular Conformation

The three-dimensional shape and conformational flexibility of this compound and its analogs are governed by steric effects and have a profound impact on their physical and mesogenic properties. nih.gov The cyclohexyl ring is not planar and primarily adopts a chair conformation to minimize steric strain. The propyl group attached to the cyclohexane ring can exist in either an equatorial or axial position, with the equatorial position being more stable due to reduced steric hindrance.

The relative orientation of the cyclohexyl and benzene rings is also influenced by steric interactions. The molecule will adopt a conformation that minimizes these interactions while allowing for optimal electronic overlap between the two rings. These conformational preferences are not static and can be influenced by temperature and the surrounding molecular environment. arxiv.org

Computational methods, such as Density Functional Theory (DFT), are often employed to model the preferred conformations and understand the interplay of steric and electronic effects on the molecular structure. These theoretical studies provide valuable insights into the structure-property relationships that govern the behavior of these materials.

Intermolecular Interactions and Self-Assembly

The capacity of this compound and its analogs to form ordered, yet fluid, liquid crystalline phases is fundamentally governed by the nature and strength of their intermolecular interactions. The self-assembly into these mesophases is a delicate balance of forces, where subtle changes in molecular structure can lead to significant shifts in physical properties and phase behavior. The primary forces at play are van der Waals interactions, driven by the molecule's shape and polarizability, and more specific dipole-dipole interactions when polar functional groups are present.

The introduction of polar terminal groups onto the benzene ring dramatically influences the intermolecular interactions and, consequently, the stability and type of mesophase. The strength of the dipole moment and the direction of the dipole vector relative to the main molecular axis are critical factors. rsc.org For example, replacing a non-polar group with a polar one, such as a cyano (-CN) or isothiocyanate (-NCS) group, introduces strong dipole-dipole interactions that can stabilize liquid crystal phases and raise the clearing point (the temperature at which the material transitions to an isotropic liquid).

Research has systematically explored the effects of varying these terminal groups on the mesomorphic behavior of this compound analogs. tandfonline.com The substitution pattern allows for fine-tuning of properties like dielectric anisotropy, which is essential for applications in display technologies. rsc.org For instance, the substitution of a cyano group with a fluorine atom can significantly alter the dielectric and electro-optical behavior of the molecule due to changes in the dipole-dipole interactions. acs.org

The following table details the phase transition temperatures for a series of trans-4-(trans-4'-propylcyclohexyl)cyclohexyl benzenes with different polar groups, illustrating the profound impact of the terminal substituent on self-assembly and thermal stability of the resulting mesophases.

Table 1: Phase Transition Temperatures of this compound Analogs

| Substituent (X) on Benzene Ring | Crystalline to Nematic/Smectic T (°C) | Smectic to Nematic T (°C) | Nematic to Isotropic T (°C) | Reference |

|---|---|---|---|---|

| -OCH₃ | 79.2 (C-Sm) | 128.4 | 211.5 | google.com |

| -CN | 42 | - | - | epo.org |

C-Sm: Crystalline to Smectic; T: Temperature

As shown in the table, even a seemingly small change, such as from a cyano (-CN) to an isothiocyanate (-NCS) group, alters the phase transition temperatures. epo.org The methoxy (B1213986) (-OCH₃) substituted compound exhibits both smectic and nematic phases over a wide temperature range, indicating strong intermolecular interactions that promote a higher degree of molecular ordering. google.com The interplay of core rigidity, provided by the cyclohexyl and benzene rings, and the specific terminal group interactions dictates the self-assembly pathway, leading to the diverse range of observed liquid crystalline behaviors. tandfonline.com Furthermore, the formation of supramolecular structures through hydrogen bonding in derivatives like 4-(4-propylcyclohexyl)phenylnicotinate also demonstrates another pathway for controlled self-assembly in these systems. rsc.org

Advanced Spectroscopic and Computational Characterization of 4 Propylcyclohexyl Benzene Systems

Vibrational Spectroscopy for Phase Transition Analysis

Vibrational spectroscopy, encompassing both Raman and Fourier Transform Infrared (FTIR) spectroscopy, is a highly sensitive probe of molecular structure, conformation, and intermolecular interactions. These techniques are particularly adept at characterizing the subtle changes that occur during the phase transitions of liquid crystals.

Temperature-Dependent Raman Spectroscopy Studies

Temperature-dependent Raman spectroscopy is a powerful technique for investigating the dynamics of phase transitions in liquid crystalline systems. By monitoring changes in the Raman spectrum as a function of temperature, one can gain insights into the molecular rearrangements that accompany these transitions. Studies on compounds structurally similar to (4-Propylcyclohexyl)benzene (B174452), such as 1-isothiocyanato-4-(trans-4-propylcyclohexyl)benzene (B1580430) (3CHBT), provide a framework for understanding the expected spectroscopic behavior. researchgate.net

The parameters of Raman bands—linewidth (full width at half maximum, FWHM), peak position (wavenumber), and relative intensity—are sensitive to the local molecular environment. researchgate.net As a liquid crystal transitions between its solid, nematic, and isotropic phases, these parameters exhibit characteristic changes.

For instance, in the crystalline phase, molecules are held in a rigid, ordered lattice, resulting in sharp Raman peaks with lower wavenumbers. As the temperature increases towards the crystal-to-nematic phase transition, pre-transitional effects can be observed, such as the broadening of certain peaks and shifts in their positions. This is indicative of increased molecular motion and a less ordered environment. The transition to the nematic phase is often marked by a distinct jump in these parameters, reflecting the loss of positional order while retaining orientational order.

A detailed analysis of the temperature dependence of the linewidth and peak position of specific vibrational modes can reveal the dynamics of the phase transition. For example, the C-H in-plane bending and other ring deformation modes are particularly sensitive to changes in intermolecular interactions and molecular packing.

Table 1: Illustrative Temperature-Dependent Raman Data for a Liquid Crystal System (based on analogous compounds)

| Temperature (°C) | Phase | Vibrational Mode | Peak Position (cm⁻¹) | Linewidth (FWHM, cm⁻¹) |

| 25 | Crystal | C-H in-plane bend | 1180 | 5.2 |

| 40 | Crystal | C-H in-plane bend | 1178 | 6.5 |

| 45 | Nematic | C-H in-plane bend | 1175 | 8.1 |

| 60 | Nematic | C-H in-plane bend | 1174 | 8.9 |

| 75 | Isotropic | C-H in-plane bend | 1173 | 10.3 |

This table is illustrative and compiled from general trends observed in liquid crystals similar to this compound.

In the condensed phases of liquid crystals, molecules can form dimeric structures due to intermolecular forces. These dimers can exist in different arrangements, such as parallel and anti-parallel conformations. Raman spectroscopy can be used to identify and distinguish between these arrangements.

In studies of 3CHBT, two distinct Raman bands in the ν(NCS) stretching region were observed at low temperatures, which were assigned to parallel and anti-parallel dimers. researchgate.net The relative intensities of these bands change with temperature, providing information about the equilibrium between the two dimer forms. The structures of these dimers can be further investigated and confirmed using quantum chemical calculations, such as Density Functional Theory (DFT). This combined experimental and theoretical approach allows for a detailed understanding of the molecular organization within the different phases.

While this compound itself does not form strong hydrogen bonds, derivatives containing polar groups can. acs.org In such systems, Raman spectroscopy is an excellent tool for studying the strength and dynamics of intermolecular hydrogen bonding. The formation of hydrogen bonds typically leads to a red shift (lower wavenumber) and broadening of the stretching frequency of the involved functional group (e.g., O-H or N-H).

More generally, Raman spectroscopy can probe weaker intermolecular interactions, such as dipole-dipole interactions and van der Waals forces, which are crucial in the formation of liquid crystal phases. researchgate.net Changes in the peak positions and linewidths of vibrational modes associated with the aromatic ring and the cyclohexyl group can provide insights into how these interactions evolve across a phase transition. For example, a red shift in the vibrational modes of the benzene (B151609) ring upon transitioning to the nematic phase can indicate increased intermolecular interactions between the aromatic cores. researchgate.net

Identification of Molecular/Dimer Arrangements (e.g., Parallel and Anti-Parallel Dimers)

Fourier Transform Infrared (FTIR) Spectroscopy Applications

FTIR spectroscopy complements Raman spectroscopy in the study of liquid crystals. While Raman is more sensitive to non-polar, symmetric vibrations, FTIR excels at detecting polar, asymmetric vibrations. The vibrational modes of the benzene ring and the C-H bonds of the aliphatic propyl and cyclohexyl groups in this compound can be observed in the FTIR spectrum. mdpi.com

The characteristic infrared absorptions for aromatic compounds include C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. chemrxiv.org The out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern of the benzene ring, appear in the 900-675 cm⁻¹ range. The aliphatic C-H stretching vibrations of the propyl and cyclohexyl groups are expected in the 2950-2850 cm⁻¹ region. mdpi.com

By monitoring the changes in the positions and intensities of these bands as a function of temperature, FTIR can be used to identify phase transitions and analyze the associated changes in molecular conformation and packing. For instance, the splitting of certain absorption bands in the crystalline phase, which then merge in the nematic or isotropic phase, can indicate a change in the symmetry of the molecular environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including liquid crystals like this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous confirmation of the molecular structure. nii.ac.jp

In the ¹H NMR spectrum of this compound, the aromatic protons would appear in the downfield region, typically between δ 7.0 and 7.5 ppm. The protons of the cyclohexyl and propyl groups would resonate in the upfield region, generally between δ 0.8 and 2.5 ppm. The integration of the signals would correspond to the number of protons in each chemical environment.

The ¹³C NMR spectrum would show distinct signals for the carbon atoms of the benzene ring in the aromatic region (δ 120-150 ppm) and for the carbons of the cyclohexyl and propyl groups in the aliphatic region (δ 10-50 ppm). libretexts.org The chemical shifts provide precise information about the electronic environment of each carbon atom.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish the connectivity between protons and carbons, further confirming the molecular structure. For derivatives of this compound, these techniques are routinely used for full spectral assignment. nih.gov Variable-temperature NMR studies can also provide insights into the dynamics of the molecule, such as ring-flipping in the cyclohexyl moiety. vulcanchem.com

Mass Spectrometry for Molecular Identification and Degradation Product Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of this compound and for identifying its degradation products and metabolites.

Gas chromatography coupled with mass spectrometry (GC-MS) is a primary method for the separation and identification of volatile and semi-volatile organic compounds like this compound. usask.capnas.org In recent environmental and material science studies, advanced techniques like tandem mass spectrometry (GC-MS/MS) and Quadrupole Time-of-Flight (GC-QTOF/MS) have been employed for the sensitive and specific detection of liquid crystal monomers in complex matrices such as sediment and indoor dust. acs.orgrsc.orgnih.gov

In a typical GC-MS analysis of this compound, the molecule is first ionized, most commonly by electron ionization (EI), which causes it to fragment in a predictable pattern. The resulting mass spectrum serves as a molecular fingerprint. The molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (202.34 g/mol ).

Key fragmentation patterns for this compound would likely include:

Loss of the propyl group: Cleavage of the C-C bond between the propyl group and the cyclohexyl ring, resulting in a fragment ion.

Cleavage of the cyclohexyl ring: Fragmentation of the cyclohexyl ring, a characteristic pattern for cycloalkanes. arizona.edu

Formation of a phenyl cation: Loss of the entire propylcyclohexyl group to give a [C₆H₅]⁺ fragment at m/z 77, which is highly indicative of a benzene ring. docbrown.info

GC-QTOF/MS provides high-resolution mass data, enabling the determination of elemental compositions for fragments, which greatly aids in the tentative identification of unknown degradation products. acs.org

High-Resolution Mass Spectrometry (HRMS) techniques, such as Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS), provide extremely accurate mass measurements. This precision allows for the unambiguous determination of a compound's elemental formula from its exact mass. HRMS is crucial for identifying novel compounds and for distinguishing between molecules with the same nominal mass but different elemental compositions. comporgchem.com

For this compound (C₁₅H₂₂), the calculated exact mass is 202.1722 Da. An HRMS measurement yielding a mass very close to this value would confirm its elemental composition. This technique is particularly valuable in studies of environmental contaminants and in the quality control of synthesized materials. comporgchem.comspectroscopyonline.com

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value | Technique | Significance |

| Molecular Weight | 202.34 g/mol | - | Nominal mass for standard MS. |

| Exact Mass | 202.1722 Da | HRMS | Confirms elemental formula C₁₅H₂₂. |

| Key Fragment (m/z) | 77 | GC-MS (EI) | Phenyl cation [C₆H₅]⁺, indicates benzene ring. docbrown.info |

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly in its tandem configuration (LC-MS/MS), is the premier technique for analyzing non-volatile compounds and for studying the metabolism of xenobiotics. spectroscopyonline.com While this compound itself is amenable to GC-MS, its more polar metabolites, formed during biotransformation, are better analyzed by LC-MS.

Studies on similar liquid crystal monomers have shown that common metabolic pathways include hydroxylation and dealkylation, mediated by cytochrome P450 enzymes in the liver. acs.org For this compound, a metabolite profiling study using LC-MS/MS would likely identify several biotransformation products. pdx.edu

Expected metabolites would include:

Hydroxylated derivatives: Addition of hydroxyl (-OH) groups to the benzene ring, the cyclohexyl ring, or the propyl chain.

Dealkylation products: Cleavage of the propyl group.

LC-MS/MS provides the sensitivity and selectivity needed to detect these metabolites at low concentrations in biological samples like urine or plasma. researchgate.net

High-Resolution Mass Spectrometry (HRMS, FT-ICR-MS)

Density Functional Theory (DFT) Calculations and Quantum Chemical Modeling

Computational chemistry provides powerful tools for investigating molecular properties that can be difficult to measure experimentally. Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure, geometry, and interaction energies of molecules like this compound. nih.gov

DFT calculations are used to find the lowest energy (most stable) three-dimensional structure of the this compound monomer. This involves optimizing the bond lengths, bond angles, and dihedral angles. For the cyclohexyl ring, DFT can determine the relative stability of chair and boat conformations and the equatorial vs. axial positioning of the substituents.

Furthermore, DFT is extensively used to model the non-covalent interactions between molecules, such as the formation of dimers. nih.gov For aromatic systems like this compound, key intermolecular interactions include:

π–π stacking: Interactions between the electron clouds of the benzene rings, which can occur in parallel-displaced or T-shaped arrangements. comporgchem.com

CH–π interactions: Interactions between the C-H bonds of the alkyl and cycloalkyl groups and the π-system of the benzene ring.

Dispersion-corrected DFT methods (e.g., B3LYP-D3) are often employed as they provide a more accurate description of these weak, but crucial, intermolecular forces. By optimizing the geometry of the this compound dimer, researchers can calculate the binding energy and predict the most stable dimer configuration, which is essential for understanding its behavior in condensed phases like liquid crystals. nih.gov

Table 3: Common DFT Functionals for Molecular Modeling

| Functional/Method | Description | Typical Application |

| B3LYP | A popular hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. | Geometry optimization, electronic structure analysis. |

| ωB97X-D | A range-separated hybrid functional with empirical dispersion correction. | Accurate calculation of non-covalent interactions. |

| DFT-D3 | An empirical dispersion correction (Grimme's D3) that can be added to various DFT functionals to improve the description of van der Waals forces. | Modeling of dimer structures and binding energies. |

Prediction of Spectroscopic Parameters and Vibrational Assignments

Computational chemistry, particularly methods based on density functional theory (DFT), provides powerful tools for predicting the spectroscopic properties of molecules like this compound and its derivatives. These theoretical predictions are crucial for interpreting experimental spectra and making detailed vibrational assignments.

Systematic vibrational spectroscopic analysis has been successfully carried out on related liquid crystal molecules using a combination of experimental techniques such as Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy with theoretical calculations. science.govnsf.gov Ab initio methods like Restricted Hartree-Fock (RHF) and hybrid DFT methods such as B3LYP, often paired with basis sets like 6-31G(d,p), are employed to compute molecular equilibrium geometries, electronic energies, and harmonic vibrational frequencies. science.gov

For instance, in studies of similar mesogenic compounds like 1-isothiocyanato-4-(trans-4-propylcyclohexyl)benzene (3CHBT), researchers have analyzed Raman spectra to observe phase modifications. science.gov Anomalies in the temperature dependence of peak positions and linewidths in the vibrational bands can signal solid-state transitions. science.gov Theoretical calculations are essential to assign these bands to specific molecular vibrations. A similar approach using DFT has been applied to analyze the vibrational spectra of 4'-propylcyclohexyl-benzonitrile (PCH3), a structurally related compound. nsf.gov The calculated results help in achieving a detailed interpretation of the molecule's vibrational spectra. science.gov

Table 1: Example of Vibrational Mode Analysis for a Related Mesogen This table is illustrative of the type of data generated in such studies.

| Experimental Frequency (cm⁻¹) (FT-Raman) | Calculated Frequency (cm⁻¹) (B3LYP/6-31G(d,p)) | Vibrational Assignment |

|---|---|---|

| 2225 | 2230 | C≡N stretch |

| 1608 | 1610 | Benzene ring C-C stretch |

| 1180 | 1185 | C-H in-plane bend |

Data is representative and based on methodologies described for similar compounds in the literature.

Theoretical Studies of Reaction Mechanisms and Kinetics

Theoretical calculations are pivotal in elucidating the reaction mechanisms and kinetics for complex organic molecules, including derivatives of this compound. uni-due.de These studies can predict reaction pathways, identify transition states, and determine rate constants, offering insights that are often difficult to obtain experimentally. libretexts.org

For example, quantum chemical calculations have been used to investigate the atmospheric fate of fluorinated liquid crystal monomers, some of which feature the propylcyclohexyl-benzene core structure. researchgate.net These studies focus on OH-initiated oxidation reactions, identifying dominant pathways such as ·OH addition to aromatic rings or hydrogen abstraction from the alkyl groups. researchgate.net Such computational models are essential for understanding the environmental transformation and persistence of these compounds. researchgate.net

The benzene ring in this compound is susceptible to several reaction types, the mechanisms of which can be modeled theoretically.

Table 2: Common Reaction Types for this compound Amenable to Theoretical Study

| Reaction Type | Typical Reagents/Conditions | Potential Products |

|---|---|---|

| Electrophilic Aromatic Substitution | ||

| Nitration | HNO₃/H₂SO₄ | 3-Nitro-(4-propylcyclohexyl)benzene |

| Oxidation | ||

| Propyl Chain Oxidation | KMnO₄ | 4-(Carboxycyclohexyl)benzoic acid |

| Ring Oxidation | O₃, then H₂O₂ | Cyclohexane-diol derivatives |

| Hydrogenation |

Based on general organic reactions and specific examples for the parent compound.

By modeling these reaction pathways, computational chemistry helps in predicting major and minor products, understanding selectivity, and optimizing synthesis conditions. researchgate.net The complexity of these systems often requires the development of reduced chemical kinetic mechanisms that can approximate detailed descriptions with less computational cost. uni-due.de

Modeling of Dipole Moment Alignment and Mesogenic Properties

The liquid crystal (mesogenic) properties of this compound derivatives are intrinsically linked to their molecular structure, particularly the alignment of their molecular dipole moments in an electric field. Theoretical modeling is a key tool for understanding and predicting these structure-property relationships.

The trans-4-propylcyclohexyl group provides conformational rigidity, which is conducive to the formation of stable nematic phases. The addition of polar substituents, such as fluorine or cyano groups, can significantly enhance the dielectric anisotropy (Δε), a critical parameter for applications in liquid crystal displays (LCDs). DFT calculations are used to model these structure-activity relationships, including the magnitude and orientation of the molecular dipole moment.

Experimental studies on compounds like 4-(4-propylcyclohexyl)phenyl 4-butylcyclohexanecarboxylate investigate the thermal variation of the orientational order parameter and the effective molecular dipole moment. The results are often compared with theoretical frameworks like the Maier-Saupe theory to understand the collective molecular behavior. Furthermore, dielectric studies on anisotropic solutions of polar derivatives of this compound dissolved in nonpolar liquid crystal solvents can reveal the nature of local dipole-dipole interactions, indicating whether the molecules exhibit a preference for parallel (ferroelectric) or antiparallel (antiferroelectric) ordering. acs.org The McMillan model, for example, suggests that the presence and orientation of terminal dipole moments are critical for the formation of certain smectic phases. whiterose.ac.uk

Table 3: Dielectric Properties of a Related Propylcyclohexyl Mesogen (HD34)

| Property | Value | Conditions |

|---|---|---|

| Dielectric Anisotropy (Δε) | Positive | Nematic Phase |

| Average Dielectric Permittivity (ε_ave) at 10 kHz | 4.33 | 120 °C |

| Average Dielectric Permittivity (ε_ave) at 100 kHz | 3.90 | 120 °C |

Data sourced from a study on 4-(4-propylcyclohexyl)phenyl 4-butylcyclohexanecarboxylate.

Molecular Dynamics Simulations for Liquid Crystal Dynamics

Molecular dynamics (MD) simulations offer a powerful computational microscope to study the complex, time-dependent behavior of liquid crystals at the atomic level. By solving the classical equations of motion for a system of interacting particles, MD can probe phenomena ranging from phase transitions to orientational relaxation dynamics. plos.org For liquid crystals, coarse-grained models, such as the Gay-Berne potential which represents mesogens as anisotropic ellipsoids, are often used to access the long timescales and large system sizes necessary to observe collective phenomena. plos.org

Isotropic Phase Dynamics and Orientational Correlation Functions

In the isotropic phase, liquid crystals, while macroscopically disordered, exhibit fascinating local dynamics due to the formation of short-lived, orientationally correlated clusters known as "pseudo-nematic domains". aip.orgstanford.edu The dynamics of these domains in derivatives like 1-isothiocyanato-(4-propylcyclohexyl)benzene (3-CHBT) have been extensively studied using techniques like optical heterodyne-detected optical Kerr effect (OHD-OKE) experiments. aip.orgresearchgate.net

The OHD-OKE signal measures the time derivative of the polarizability-polarizability correlation function, which is equivalent to the orientational correlation function. researchgate.net Experimental data reveals that for 3-CHBT, orientational relaxation decays exponentially only at very long timescales (>10 ns). aip.orgstanford.edu The temperature dependence of this slow, exponential decay is well-described by the Landau-de Gennes (LdG) theory, which models the randomization of the pseudo-nematic domains as the system approaches the nematic-isotropic phase transition from above. aip.orgaip.org As the temperature decreases toward the transition, this relaxation process slows down dramatically. stanford.edu

Short-Time Power Law and Intradomain Dynamics

While long-time dynamics are governed by the randomization of entire domains, the dynamics at shorter timescales (from ~1 ps to several ns) reveal behavior within these domains. aip.orgstanford.edu Studies on 3-CHBT and other similar liquid crystals have consistently shown that the initial decay of the OHD-OKE signal follows a power law, not an exponential function. aip.orgresearchgate.netresearchgate.net

This short-time power law decay is a signature of "intradomain dynamics"—the collective reorientational motions of molecules within the pseudo-nematic domains. aip.orgstanford.edu A key finding is that the exponent of this power law is independent of temperature over a wide range. aip.org For 3-CHBT and two other liquid crystals, the power law exponents were found to be in the range of 0.63 to 0.76. aip.org

The entire dynamic profile, from the short-time power law to the long-time exponential decay, can be accurately described by a single model function. stanford.edu

Table 4: Fitting Parameters for the Orientational Relaxation Model of 3-CHBT at 317 K

| Parameter | Value | Description |

|---|---|---|

| τ_LdG | 36.8 ns | Long-time exponential decay (Landau-de Gennes relaxation time) |

| γ | 9.55 ns | Intermediate exponential decay constant |

| p | 0.73 | Power law exponent |

| a | 1.006 | Amplitude of the exponential term |

| b | 0.175 | Amplitude of the power law term |

| t_δ | 0.035 ns | Time scaling factor for the power law |